molecular formula C14H10Cl3N3S B12008848 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 765273-70-9

2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12008848
CAS No.: 765273-70-9
M. Wt: 358.7 g/mol
InChI Key: CQTTVAZWSQQNBZ-QGMBQPNBSA-N
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Description

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol . This compound is known for its unique structure, which includes both dichlorobenzaldehyde and chlorophenyl thiosemicarbazone moieties. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Scientific Research Applications

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

CAS No.

765273-70-9

Molecular Formula

C14H10Cl3N3S

Molecular Weight

358.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(2,3-dichlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H10Cl3N3S/c15-10-4-2-5-11(7-10)19-14(21)20-18-8-9-3-1-6-12(16)13(9)17/h1-8H,(H2,19,20,21)/b18-8+

InChI Key

CQTTVAZWSQQNBZ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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